molecular formula C18H22F3N3O B2837651 N-(1-cyanocyclohexyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide CAS No. 1197951-91-9

N-(1-cyanocyclohexyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide

Cat. No.: B2837651
CAS No.: 1197951-91-9
M. Wt: 353.389
InChI Key: GJPPGKXWKUDACK-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide is a complex organic compound characterized by the presence of a cyanocyclohexyl group, a trifluoromethyl phenyl group, and an amino acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the cyanocyclohexyl intermediate: This can be achieved through the reaction of cyclohexanone with cyanide sources under basic conditions.

    Introduction of the trifluoromethyl phenyl group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a suitable catalyst.

    Coupling with the amino acetamide moiety: The final step involves the coupling of the intermediate with an amino acetamide derivative under appropriate conditions, such as using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclohexyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide: shares similarities with other trifluoromethylated compounds, such as trifluoromethyl ketones and trifluoromethylated aromatic compounds.

    Trifluoromethyl ketones: Known for their use as intermediates in the synthesis of pharmaceuticals and agrochemicals.

    Trifluoromethylated aromatic compounds: Widely used in materials science and medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3O/c1-24(11-14-5-7-15(8-6-14)18(19,20)21)12-16(25)23-17(13-22)9-3-2-4-10-17/h5-8H,2-4,9-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPPGKXWKUDACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C(F)(F)F)CC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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